molecular formula C13H23N B15309859 (2R)-1-(adamantan-1-yl)propan-2-amine

(2R)-1-(adamantan-1-yl)propan-2-amine

Cat. No.: B15309859
M. Wt: 193.33 g/mol
InChI Key: IZRZEBNCIWGCDK-HIVKSXORSA-N
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Description

(2R)-1-(adamantan-1-yl)propan-2-amine is a chiral amine compound characterized by the presence of an adamantane group attached to a propan-2-amine backbone The adamantane structure is a tricyclic hydrocarbon known for its rigidity and stability, which imparts unique properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(adamantan-1-yl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with adamantane, which is commercially available.

    Functionalization: Adamantane is first functionalized to introduce a suitable leaving group, such as a halide (e.g., bromine or chlorine), through halogenation reactions.

    Nucleophilic Substitution: The halogenated adamantane undergoes a nucleophilic substitution reaction with a chiral amine, such as ®-2-aminopropane, under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of reaction temperature and pressure to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions: (2R)-1-(adamantan-1-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols.

    Substitution: The compound can participate in substitution reactions, where the adamantane group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

(2R)-1-(adamantan-1-yl)propan-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of (2R)-1-(adamantan-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The adamantane group imparts rigidity and stability to the compound, allowing it to interact with biological targets effectively. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

    (2S)-1-(adamantan-1-yl)propan-2-amine: The enantiomer of the compound with similar properties but different stereochemistry.

    1-(adamantan-1-yl)ethanamine: A related compound with a shorter carbon chain.

    1-(adamantan-1-yl)methanamine: Another related compound with a single carbon chain.

Uniqueness: (2R)-1-(adamantan-1-yl)propan-2-amine is unique due to its specific stereochemistry and the presence of the adamantane group, which imparts distinct physical and chemical properties. Its rigidity and stability make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

(2R)-1-(1-adamantyl)propan-2-amine

InChI

InChI=1S/C13H23N/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h9-12H,2-8,14H2,1H3/t9-,10?,11?,12?,13?/m1/s1

InChI Key

IZRZEBNCIWGCDK-HIVKSXORSA-N

Isomeric SMILES

C[C@H](CC12CC3CC(C1)CC(C3)C2)N

Canonical SMILES

CC(CC12CC3CC(C1)CC(C3)C2)N

Origin of Product

United States

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